molecular formula C15H12FN3OS B2551823 5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide CAS No. 2415490-25-2

5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide

Cat. No.: B2551823
CAS No.: 2415490-25-2
M. Wt: 301.34
InChI Key: NJZROZIRPDUMAH-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted with a fluorine atom and a carboxamide group, along with a benzothiazole moiety. The presence of these functional groups and heterocycles makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzothiazole moiety, which can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The pyridine ring can be functionalized with a fluorine atom through electrophilic aromatic substitution using a fluorinating agent such as Selectfluor. The final step involves coupling the benzothiazole and pyridine derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to multi-kilogram quantities. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the treatment of diseases such as cancer, inflammation, or infectious diseases.

    Materials Science: The heterocyclic nature of the compound makes it a candidate for use in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

    Biological Research: The compound can be used as a probe or ligand in biochemical assays to study protein-ligand interactions, enzyme activity, and cellular pathways.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity, or modulating a biological pathway. The fluorine atom and benzothiazole moiety can enhance binding affinity and specificity through interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide
  • 4-Methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide
  • 5-Fluoro-4-methyl-N-(1,3-benzothiazol-5-yl)pyridine-2-carboxamide

Uniqueness

5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide is unique due to the specific substitution pattern on the pyridine and benzothiazole rings. The presence of both fluorine and methyl groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. This unique combination of functional groups can lead to distinct interactions with biological targets and materials, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-8-5-13(17-7-11(8)16)15(20)19-10-3-4-14-12(6-10)18-9(2)21-14/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZROZIRPDUMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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